molecular formula C25H23N3O2S2 B4315820 2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

Cat. No.: B4315820
M. Wt: 461.6 g/mol
InChI Key: DSIVJGUYRGIZHA-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole and carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethoxy group. The carbazole moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or carbazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more complex organic moieties.

Scientific Research Applications

2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, or other biological processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits activity against specific disease targets.

    Industry: In industrial applications, the compound could be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE include other benzothiazole and carbazole derivatives, such as:

  • 2-[(6-methoxy-1,3-benzothiazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(9-methyl-9H-carbazol-3-yl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both benzothiazole and carbazole moieties, along with the ethoxy and acetamide groups, gives the compound distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-3-28-21-8-6-5-7-18(21)19-13-16(9-12-22(19)28)26-24(29)15-31-25-27-20-11-10-17(30-4-2)14-23(20)32-25/h5-14H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIVJGUYRGIZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)OCC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
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2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

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